molecular formula C13H14BrN3O B2822253 N-(3-Bromo-4-methylphenyl)-2-methoxy-N-methylpyrimidin-4-amine CAS No. 2377032-60-3

N-(3-Bromo-4-methylphenyl)-2-methoxy-N-methylpyrimidin-4-amine

Cat. No.: B2822253
CAS No.: 2377032-60-3
M. Wt: 308.179
InChI Key: NKNPEIKWOACQIN-UHFFFAOYSA-N
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Description

N-(3-Bromo-4-methylphenyl)-2-methoxy-N-methylpyrimidin-4-amine is a chemical compound characterized by its bromine and methyl groups attached to a phenyl ring, and a methoxy and methyl group attached to a pyrimidin-4-amine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromo-4-methylphenyl)-2-methoxy-N-methylpyrimidin-4-amine typically involves multiple steps, starting with the bromination of 4-methylphenol to produce 3-bromo-4-methylphenol. This intermediate is then reacted with methoxy and methyl groups to form the final compound.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving the use of catalysts to improve yield and purity. The process requires precise temperature and pressure control to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Types of Reactions: N-(3-Bromo-4-methylphenyl)-2-methoxy-N-methylpyrimidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine and methyl groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, N-(3-Bromo-4-methylphenyl)-2-methoxy-N-methylpyrimidin-4-amine is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic properties. It may be used in the development of treatments for various diseases.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable in the creation of advanced materials with specific characteristics.

Mechanism of Action

The mechanism by which N-(3-Bromo-4-methylphenyl)-2-methoxy-N-methylpyrimidin-4-amine exerts its effects involves interactions with specific molecular targets and pathways. The bromine and methyl groups play a crucial role in its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

  • N-(3-Bromo-4-methylphenyl)acetamide

  • Methyl N-(4-bromo-3-methylphenyl)carbamate

Uniqueness: N-(3-Bromo-4-methylphenyl)-2-methoxy-N-methylpyrimidin-4-amine stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

N-(3-bromo-4-methylphenyl)-2-methoxy-N-methylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O/c1-9-4-5-10(8-11(9)14)17(2)12-6-7-15-13(16-12)18-3/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNPEIKWOACQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C)C2=NC(=NC=C2)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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